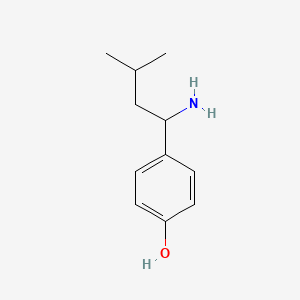

4-(1-Amino-3-methylbutyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

645391-83-9 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-amino-3-methylbutyl)phenol |

InChI |

InChI=1S/C11H17NO/c1-8(2)7-11(12)9-3-5-10(13)6-4-9/h3-6,8,11,13H,7,12H2,1-2H3 |

InChI Key |

AKPKZXVQICEHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Amino 3 Methylbutyl Phenol and Its Chemical Analogs

Strategic Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 4-(1-Amino-3-methylbutyl)phenol, a primary disconnection can be made at the carbon-nitrogen bond of the amino group. This leads to a key intermediate, a chiral α-branched ketone or a related derivative, and an ammonia (B1221849) equivalent. Another strategic disconnection can be made at the carbon-carbon bond between the phenyl ring and the amino-substituted carbon. This approach suggests a coupling reaction between a protected aminobutyl fragment and a suitable phenol (B47542) derivative.

A common retrosynthetic strategy for β-amino acids, which share structural similarities with the target molecule, involves disconnections that lead to α,β-unsaturated carbonyl compounds. nih.gov These can then be subjected to conjugate addition reactions to introduce the amino group. nih.gov

Stereoselective and Enantioselective Synthetic Routes

The presence of a chiral center at the amino-substituted carbon in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Control of Chirality at the Amino-Substituted Carbon Center

Controlling the chirality at the amino-substituted carbon is a critical aspect of the synthesis. Several methodologies have been developed for the enantioselective synthesis of β-amino acids, which are applicable to the target molecule. nih.govhilarispublisher.com One approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. Another powerful strategy is the use of chiral catalysts in reactions such as the hydrogenation of enamines or the addition of nucleophiles to imines. nih.govhilarispublisher.com

Diastereoselective and Enantioselective Catalytic Methods

Catalytic methods offer an efficient and atom-economical way to introduce chirality. For instance, rhodium and ruthenium-based chiral catalysts have been successfully employed in the asymmetric hydrogenation of enamines to produce chiral β-amino acids with high enantioselectivity. hilarispublisher.com Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has also been shown to be an effective method for the synthesis of enantioenriched β-amino acid derivatives. nih.gov This method's success hinges on the use of a chiral ligand that controls the regioselectivity of the hydrocupration step. nih.gov

A study on the synthesis of α,β-disubstituted-β-amino acids utilized a magnesium-catalyzed enantioselective addition of N-benzylhydroxylamine to imides, yielding products with high diastereomeric and enantiomeric excess. acs.org The resulting isoxazolidinones can be readily converted to the corresponding amino acids via hydrogenolysis. acs.org

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |

| Ru and Rh chiral catalysts | (Z)-enamines | β-amino acid derivatives | High ee | hilarispublisher.com |

| Cu-catalyst with chiral ligand | α,β-unsaturated carbonyl compounds | β-amino acid derivatives | High ee | nih.gov |

| Mg(NTf2)2 with chiral ligand | Imides | α,β-trans-disubstituted N-benzylisoxazolidinones | 60-96% ee, 93-99% de | acs.org |

Regioselective Functionalization of the Phenol Moiety

The phenol group in this compound offers a site for further functionalization. However, controlling the position of substitution on the aromatic ring (ortho, meta, or para) can be challenging. Recent advances in C-H functionalization have provided powerful tools for the regioselective modification of phenols. nih.govnih.gov

For instance, palladium-catalyzed ortho-C-H bond allylic alkylation of phenols with 1,3-dienes has been reported. acs.org This method demonstrates high regioselectivity for the ortho position and is tolerant of a variety of functional groups. acs.org Another approach involves the use of a Cp*Ir unit to promote the regioselective ortho-functionalization of phenols via nucleophilic attack on a coordinated (oxo-η5-cyclohexadienyl)iridium complex. acs.org

Metal-free methods have also been developed. For example, the nucleophilic ring-opening of 2-substituted aziridines with the ortho-C(sp²) of phenols provides access to β-arylethylamine derivatives. researchgate.net

Exploration of Novel Precursors and Starting Materials

The choice of starting materials can significantly impact the efficiency and novelty of a synthetic route. For the synthesis of the phenol part of the molecule, m-cresol (B1676322) can be used as a precursor to prepare 4-amino-3-methylphenol (B1666317) through nitrosation followed by reduction. google.comgoogle.com

For the aminobutyl side chain, α,β-unsaturated carbonyl compounds are readily available starting materials for conjugate addition reactions. nih.gov The synthesis of β-amino acids from N-protected α-amino acids via reduction and subsequent conversion to cyanides has also been reported. hilarispublisher.comresearchgate.net

Optimization of Reaction Conditions, Catalysis, and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This includes the choice of catalyst, solvent, temperature, and reaction time.

In the palladium-catalyzed ortho-functionalization of phenols, the use of a diphosphine ligand was found to accelerate the reaction and eliminate the need for other additives. acs.org Similarly, in the copper-catalyzed hydroamination, the choice of the chiral ligand is critical for achieving high enantioselectivity. nih.gov A gram-scale reaction demonstrated that the catalyst loading could be as low as 1.0 mol% while maintaining high yield and enantioselectivity. nih.gov

| Reaction | Key Optimization Parameters | Outcome | Reference |

| Synthesis of 4-amino-3-methylphenol | Temperature control during nitrosation, catalyst and promoter for reduction, purification by recrystallization | High purity (>99.7%) and yield (~80.5%) | google.com |

| Pd-catalyzed ortho-allylation of phenols | Diphosphine ligand | Accelerated reaction, no other additives needed | acs.org |

| Cu-catalyzed hydroamination | Chiral ligand, catalyst loading | High enantioselectivity, scalable to gram-scale with low catalyst loading | nih.gov |

Synthesis of Isotopic and Mechanistic Probes

The synthesis of isotopically labeled compounds is crucial for a variety of scientific investigations, including the elucidation of reaction mechanisms, the study of metabolic pathways, and as internal standards in quantitative analysis. eurisotop.commdpi.com For a molecule such as this compound, isotopic labels (e.g., ²H, ¹³C, ¹⁵N) can be incorporated at specific positions to trace the fate of atoms through a synthetic sequence or a biological system.

A plausible strategy for the site-specific introduction of a carbon isotope (¹³C or ¹⁴C) into the side chain involves the synthesis of labeled isovaleric acid. This can be achieved via a Grignard reaction between isobutylmagnesium bromide and isotopically labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂). The resulting labeled carboxylate is then protonated to yield the desired [1-¹³C]- or [1-¹⁴C]-isovaleric acid. This labeled acid can be converted to its more reactive acyl chloride derivative using standard reagents like thionyl chloride or oxalyl chloride.

The key intermediate, an acylated aminophenol, can then be prepared. One approach involves the N-acylation of p-aminophenol with isovaleroyl chloride, followed by a Fries rearrangement. wikipedia.orgbyjus.comlscollege.ac.in The Fries rearrangement, catalyzed by Lewis acids like AlCl₃, involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers. wikipedia.orgorganic-chemistry.org By controlling reaction conditions such as temperature and solvent, the regioselectivity can be influenced to favor the desired ortho-acylated product, 1-(5-amino-2-hydroxyphenyl)-3-methylbutan-1-one. byjus.comlscollege.ac.in An alternative is the direct Friedel-Crafts acylation of a protected p-aminophenol, such as 4-acetamidophenol, with the isotopically labeled isovaleroyl chloride.

The final step to introduce the amine functionality on the side chain would be a reductive amination of the ketone. Using an isotopically labeled nitrogen source, such as ¹⁵NH₃, would install a ¹⁵N label. For mechanistic studies of the reduction step itself, deuterium-labeled reducing agents like sodium borodeuteride (NaBD₄) can be employed to introduce a deuterium (B1214612) atom at the C1 position of the side chain.

Pulse-chase experiments using these labeled compounds can provide valuable insights into their metabolic stability and transformation within biological systems. nih.gov

Table 1: Proposed Strategies for Isotopic Labeling of this compound

| Isotope | Position of Label | Labeled Precursor | Synthetic Step of Introduction | Purpose |

| ¹³C / ¹⁴C | C1 of butyl chain | [1-¹³C/¹⁴C]Isovaleric acid | Friedel-Crafts acylation / Fries rearrangement | Metabolic tracer, Mechanistic studies |

| ¹⁵N | Amino group of side chain | ¹⁵NH₃ / ¹⁵NH₄Cl | Reductive amination | Metabolic tracer |

| ²H (D) | C1 of butyl chain | Sodium borodeuteride (NaBD₄) | Reductive amination | Mechanistic probe for reduction step |

| ²H (D) | Isopropyl group | Isovaleric acid-d₉ | Initial acylation step | Metabolic tracer |

Multicomponent Reactions and Convergent Synthesis Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of synthetic steps. Convergent synthesis and multicomponent reactions (MCRs) are powerful strategies that align with these principles, enabling the rapid construction of complex molecular architectures. lscollege.ac.ingoogle.com

A convergent synthesis for this compound would involve the preparation of key fragments separately, which are then combined in a late-stage step. A logical disconnection suggests the synthesis of a key ketone intermediate, 1-(2-amino-4-hydroxyphenyl)-3-methylbutan-1-one , and its subsequent conversion to the target amine.

The synthesis of this ketone intermediate can be envisioned starting from p-aminophenol. To direct the regioselectivity of the acylation, the amino group is typically protected, for instance, as an acetamide (B32628). The resulting 4-acetamidophenol can undergo acylation with isovaleroyl chloride. This reaction can proceed via two main pathways: O-acylation followed by a Fries rearrangement, or direct C-acylation via a Friedel-Crafts reaction. The Fries rearrangement of the O-acylated intermediate, 4-acetamidophenyl isovalerate, promoted by a Lewis acid, would lead to the migration of the isovaleroyl group to the position ortho to the hydroxyl group. wikipedia.orgorganic-chemistry.org The conditions for the Fries rearrangement can be optimized to favor the desired isomer. byjus.com A patent describes the acetylation of p-aminophenol followed by nitration and hydrolysis to prepare 4-amino-3-nitrophenol, indicating that functionalization of the p-aminophenol ring is a viable strategy. researchgate.net Following the successful introduction of the isovaleroyl group, deprotection of the acetamide would yield the key ketone intermediate.

The final, convergent step is the reductive amination of the ketone. This reaction, which forms the C-N bond of the side-chain amino group, can be carried out using various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), in the presence of an ammonia source. This method is widely used for its efficiency and control in forming substituted amines.

Table 2: Key Reactions in the Proposed Convergent Synthesis

| Reaction | Substrate(s) | Reagents/Conditions | Product | Representative Yield (%) | Reference(s) |

| Protection | p-Aminophenol | Acetic anhydride | 4-Acetamidophenol | >95 | researchgate.net |

| Acylation (Fries Rearrangement) | 4-Acetamidophenol, Isovaleroyl chloride | 1. Base (e.g., Pyridine) for O-acylation2. Lewis Acid (e.g., AlCl₃), heat | 1-(5-Acetamido-2-hydroxyphenyl)-3-methylbutan-1-one | 40-70 | wikipedia.orglscollege.ac.inorganic-chemistry.org |

| Deprotection | 1-(5-Acetamido-2-hydroxyphenyl)-3-methylbutan-1-one | Acid or base hydrolysis (e.g., HCl) | 1-(5-Amino-2-hydroxyphenyl)-3-methylbutan-1-one | >90 | researchgate.net |

| Reductive Amination | 1-(5-Amino-2-hydroxyphenyl)-3-methylbutan-1-one | NH₃/NH₄Cl, NaBH₃CN or H₂, catalyst | This compound | 60-90 |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, offer an alternative, highly efficient approach. While a direct MCR for the synthesis of this compound is not established, one could hypothesize a strategy based on known MCRs for synthesizing highly substituted phenols or anilines. For instance, a reaction could potentially be designed involving a β-ketoester, an aldehyde, an ammonia source, and another component that could build the substituted phenolic ring in a domino sequence. The development of such a novel MCR would represent a significant advancement in the synthesis of this class of compounds.

Chemical Reactivity and Mechanistic Investigations of 4 1 Amino 3 Methylbutyl Phenol

Reactivity Profiles of the Phenolic Hydroxyl Group

No specific studies on the reactivity of the phenolic hydroxyl group in 4-(1-Amino-3-methylbutyl)phenol have been found. In general, phenolic hydroxyl groups can undergo reactions such as etherification, esterification, and electrophilic aromatic substitution. The electronic properties of the amino and isobutyl groups would be expected to influence the acidity of the phenol (B47542) and the regioselectivity of these reactions.

Chemical Transformations Involving the Primary Amino Group

Detailed information on the chemical transformations of the primary amino group of this compound is not available. Primary aromatic amines are typically reactive and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds to form imines.

Reactions at the Isobutyl Side Chain

There is no published data on reactions specifically targeting the isobutyl side chain of this compound. The isobutyl group is generally considered to be relatively inert, although reactions such as free-radical halogenation could potentially occur under specific conditions.

Derivatization Strategies for Targeted Academic Applications

No specific derivatization strategies for this compound for academic applications have been documented. Derivatization is a common technique used to enhance the analytical detection of compounds or to create new molecules with specific properties. For a molecule like this compound, both the amino and hydroxyl groups would be potential sites for derivatization.

Detailed Reaction Mechanisms and Kinetic Studies

A search of the scientific literature did not yield any detailed reaction mechanisms or kinetic studies involving this compound. Such studies are crucial for understanding the pathways of chemical reactions and the factors that influence their rates.

Studies on Photochemical and Electrochemical Properties and Reactivity

There is no available research on the photochemical or electrochemical properties and reactivity of this compound. The presence of the aromatic ring and the amino and hydroxyl groups suggests that the compound could have interesting photochemical and electrochemical behavior, but this has not been experimentally verified.

Computational and Theoretical Chemistry Studies of 4 1 Amino 3 Methylbutyl Phenol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. aps.org For 4-(1-Amino-3-methylbutyl)phenol, these calculations, often employing methods like Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. researchgate.net The electronic structure dictates properties such as polarity, reactivity, and spectral characteristics.

The molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Energetics calculations can determine the relative stability of different isomers and the molecule's heat of formation. These theoretical calculations provide a solid foundation for understanding the fundamental properties of this compound.

Table 1: Calculated Electronic Properties of this compound This table is a representative example based on typical quantum chemical calculation outputs. Actual values would be derived from specific computational studies.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the 3-methylbutyl side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By exploring the potential energy surface, researchers can identify the most stable, low-energy conformations of the molecule. This is crucial as the three-dimensional shape of a molecule significantly influences its biological activity and physical properties.

Computational methods can systematically rotate the rotatable bonds within the molecule and calculate the energy of each resulting conformation. This process generates a potential energy map that highlights the energy barriers between different conformations and identifies the global energy minimum, which represents the most probable conformation of the molecule under given conditions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment over time. frontiersin.org By simulating the movement of the molecule and surrounding solvent molecules (typically water), MD can reveal important details about intermolecular forces, such as hydrogen bonding and van der Waals interactions. nih.gov

In Silico Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure, particularly the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack.

For instance, the electron-rich phenol (B47542) ring and the lone pair of electrons on the amino group suggest that these are probable sites for electrophilic substitution or other reactions. Computational models can quantify the reactivity of different atoms in the molecule, providing a theoretical basis for designing new synthetic routes or understanding potential metabolic pathways. These predictions can guide experimental work, saving time and resources.

Computational Modeling of Ligand-Biomacromolecule Interactions

A key application of computational chemistry is in the study of how a small molecule like this compound might interact with a biological macromolecule, such as a protein or an enzyme. mdpi.com Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a target protein. This method places the ligand into the binding site of the protein in various conformations and scores them based on their steric and energetic complementarity.

Following docking, molecular dynamics simulations can be employed to refine the binding pose and to calculate the binding free energy, which provides a more accurate estimate of the affinity of the ligand for the protein. nih.gov These computational models can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with the ligand. This detailed understanding of the binding mode is essential for structure-based drug design and for elucidating the mechanism of action of a bioactive compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For this compound and its analogs, QSAR studies can provide valuable insights into the structural features that are important for a particular biological effect. plos.org

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of related molecules with known biological activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the activity. A robust QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent or selective molecules. nih.gov

Advanced Analytical Methodologies for the Characterization and Research of 4 1 Amino 3 Methylbutyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(1-Amino-3-methylbutyl)phenol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, specific chemical shifts (δ) and coupling patterns reveal the arrangement of protons. For a related compound, 4-aminophenol (B1666318), the ¹H NMR spectrum in DMSO-d6 shows signals for the hydroxyl proton (δ 8.34, s, 1H), aromatic protons (δ 6.48-6.50, m, 2H and δ 6.42-6.44, m, 2H), and the amino protons (δ 4.25, s, 2H). rsc.org For this compound, the spectrum would be more complex, featuring additional signals corresponding to the 1-amino-3-methylbutyl side chain. The methine proton adjacent to the amino group would likely appear as a multiplet, while the methylene (B1212753) and methyl protons of the isobutyl group would exhibit characteristic splitting patterns and integrations.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. In the case of 4-aminophenol, the aromatic carbons resonate at δ 148.8, 140.9, 116.0, and 115.9 ppm in DMSO-d6. rsc.org For this compound, additional peaks corresponding to the carbons of the alkyl side chain would be observed. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and to confirm the connectivity between the aromatic ring and the side chain. These two-dimensional NMR experiments are crucial for resolving any spectral overlap and for piecing together the complete, unambiguous structure of the molecule.

Table 1: Predicted and Reference ¹H and ¹³C NMR Data for Phenolic Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) and Multiplicity |

| 4-Aminophenol | ¹H | DMSO-d6 | 8.34 (s, 1H, OH), 6.48-6.50 (m, 2H, Ar-H), 6.42-6.44 (m, 2H, Ar-H), 4.25 (s, 2H, NH₂) rsc.org |

| 4-Aminophenol | ¹³C | DMSO-d6 | 148.8, 140.9, 116.0, 115.9 (Ar-C) rsc.org |

| 4-Amino-3-methylphenol (B1666317) | ¹H | - | Data not available |

| 4-Amino-3-methylphenol | ¹³C | - | Data not available |

| This compound | ¹H | - | Data not available |

| This compound | ¹³C | - | Data not available |

Advanced Mass Spectrometry Techniques, Including Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Electron ionization (EI) mass spectrometry of the related compound, 4-amino-3-methylphenol, provides a reference for understanding the fragmentation behavior of such structures. nist.gov The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For 4-amino-3-methylphenol, the molecular weight is 123.15 g/mol . sigmaaldrich.comsigmaaldrich.comscbt.com

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition with high accuracy. The calculated exact mass for C₁₁H₁₇NO is 179.131014166 Da. nih.gov

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), reveals characteristic bond cleavages. For this compound, likely fragmentation pathways would include the loss of the isobutyl group, cleavage at the benzylic position (the C-C bond between the aromatic ring and the side chain), and fragmentation within the side chain itself. Understanding these pathways is crucial for structural confirmation and for identifying the compound in complex mixtures.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Environment Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the molecular environment of this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The FTIR spectrum of a related compound, 4-amino-3-methylphenol, shows characteristic absorption bands. nist.gov For this compound, the FTIR spectrum would be expected to display:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine group.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the isobutyl group and aromatic C-H bonds.

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O stretching: A band around 1200-1300 cm⁻¹ for the phenolic C-O bond.

N-H bending: A band around 1550-1650 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H and N-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations and the C-C skeletal vibrations of the side chain would be expected to produce strong signals. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.netorientjchem.orgijaemr.comnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive information about its bond lengths, bond angles, and crystal packing. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and amino groups, which can significantly influence the physical properties of the compound. While no specific X-ray crystallographic data for this compound is currently available in the provided search results, the melting point of the related compound 4-amino-3-methylphenol is reported to be 176-179 °C. sigmaaldrich.com

Chromatographic Techniques (HPLC, GC) Coupled with Advanced Detection for Purity, Isomer Separation, and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound, separating it from potential isomers, and performing quantitative analysis.

HPLC is a versatile technique for the analysis of phenolic compounds. epa.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). Detection can be achieved using a UV detector, as the phenol (B47542) group provides a chromophore that absorbs UV light. epa.gov The choice of wavelength would be optimized for maximum sensitivity. For more complex matrices, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity, allowing for confident identification and quantification even at low concentrations. researchgate.net

GC is another powerful technique for the analysis of volatile and semi-volatile compounds. While the polarity of the amino and hydroxyl groups in this compound might necessitate derivatization to improve its volatility and chromatographic behavior, GC coupled with a mass spectrometer (GC-MS) can provide excellent separation and identification capabilities. matec-conferences.orgresearchgate.net The retention time of the compound is a characteristic feature, and the mass spectrum obtained from the MS detector serves as a fingerprint for its identification.

Chiral Analytical Methods for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.), or the purity of one enantiomer over the other, is crucial in many applications, especially in pharmacology and materials science.

Chiral HPLC is a widely used technique for separating enantiomers. yakhak.orgsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines and amino alcohols. yakhak.org The development of a suitable chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Other methods for determining enantiomeric excess include the use of fluorescence-based assays and enantioselective indicator displacement assays (eIDAs) . nih.govnih.gov These methods often rely on the formation of diastereomeric complexes with a chiral selector, which then exhibit different spectroscopic properties (e.g., fluorescence intensity or color change) that can be correlated to the enantiomeric composition. Such techniques can be adapted for high-throughput screening. nih.gov

Spectroscopic Probes for Environmental and Interaction Studies

Spectroscopic techniques can be employed as probes to study the behavior and interactions of this compound in various environments. For instance, UV-Visible spectroscopy can be used to monitor changes in the electronic environment of the phenol chromophore upon interaction with other molecules or changes in solvent polarity.

Fluorescence spectroscopy can also be a sensitive tool. Although the intrinsic fluorescence of this compound might be weak, changes in its fluorescence or the fluorescence of a probe molecule in its presence can provide information about binding events and interactions. These spectroscopic methods are valuable for studying how the compound interacts with biological macromolecules or environmental components.

Applications of 4 1 Amino 3 Methylbutyl Phenol As a Chemical Scaffold and Research Tool

Utility in Chemical Biology for Probe Development

The aminophenol core is a well-established platform for the development of chemical probes. For instance, aminophenol-based structures have been engineered into colorimetric and electrochemical sensors for detecting biologically relevant species. nih.govnih.gov An aminophenol-extended naphthoquinone was synthesized and demonstrated exceptional sensitivity and a rapid response for Cu2+ ions, highlighting the utility of the aminophenol moiety in creating highly effective chemical sensors. nih.gov Similarly, simple aminophenol-based electrochemical probes have been developed for the dual detection of NADH and hydrogen peroxide (H2O2), which are crucial molecules in biological and environmental systems. nih.gov

Given these precedents, 4-(1-Amino-3-methylbutyl)phenol could be functionalized to create novel probes. The amino group can be modified with reporter groups (fluorophores, chromophores), while the phenol (B47542) group can act as a signaling unit or a coordination site. The chiral isobutyl-amino group could introduce stereoselectivity in probe-target interactions, allowing for the development of probes that can distinguish between enantiomeric biological molecules or specific conformational states of proteins.

Role as a Key Building Block in Medicinal Chemistry Research

The aminophenol scaffold is a cornerstone in medicinal chemistry for the synthesis of bioactive molecules. mdpi.comnih.govpharmacy180.com Research on para-aminophenol derivatives has led to the development of Schiff bases with significant antimicrobial and antidiabetic activities. mdpi.com Furthermore, ortho-aminophenol derivatives have been discovered as potent inhibitors of ferroptosis, a type of regulated cell death implicated in various diseases. nih.govacs.org

The structure of this compound is particularly promising as a starting point for new therapeutic agents. Its inherent chirality is a key feature, as the production of single-enantiomer drugs is critical for safety and efficacy. nih.gov The primary amine and the phenol group are reactive handles for a wide range of chemical transformations, allowing for the systematic modification of the structure to optimize biological activity. Structure-activity relationship (SAR) studies on related aminophenols have shown that modifications to both the amino and phenol groups can dramatically alter biological effects. pharmacy180.comnih.gov For example, 4-Amino-3-methylphenol (B1666317) has been used to synthesize piperidine-amide derivatives intended as multi-target antipsychotics. chemicalbook.com

| Property | This compound | 4-Amino-3-(3-methylbutyl)phenol nih.gov | 4-Amino-3-methylphenol sigmaaldrich.comnist.gov | 4-Aminophenol (B1666318) nih.gov |

|---|---|---|---|---|

| Molecular Formula | C11H17NO | C11H17NO | C7H9NO | C6H7NO |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol | 123.15 g/mol | 109.13 g/mol |

| CAS Number | 645391-83-9 | Not Available | 2835-99-6 | 123-30-8 |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |

| Topological Polar Surface Area | 46.25 Ų | 46.3 Ų | 46.3 Ų | 46.3 Ų |

Contribution to the Understanding of Biological Processes through Molecular Intervention

Chemical tools derived from scaffolds like this compound are instrumental for dissecting complex biological pathways. By designing molecules that specifically interact with a biological target, researchers can modulate its function and observe the downstream consequences. For example, the development of ortho-aminophenol derivatives that inhibit ferroptosis has provided valuable tools to study this cell death pathway and its role in conditions like kidney ischemia-reperfusion injury. nih.govacs.org

Derivatives of this compound could be synthesized to serve as specific inhibitors or activators of enzymes or receptors. The chiral nature of the compound could be exploited to probe the stereochemical requirements of protein-ligand binding pockets. Furthermore, studies on how various aminophenol Schiff bases interact with DNA through non-covalent binding offer a model for how derivatives of the target compound could be used to investigate gene regulation and DNA-related enzymatic processes. mdpi.com

Development of Novel Chemical Entities based on its Structure

The generation of novel chemical entities (NCEs) is a primary goal of synthetic chemistry. The aminophenol framework provides a rich starting point for creating diverse molecular libraries. Research has shown that a series of 4-aminophenol Schiff's bases can be readily synthesized, each with distinct biological activity profiles. mdpi.com Similarly, four different series of ortho-aminophenol derivatives were developed from a single starting compound, significantly expanding the chemical space of ferroptosis inhibitors. nih.govacs.org

The synthetic accessibility of the amino and phenol groups in this compound allows for its use in combinatorial chemistry and fragment-based drug discovery approaches. The isobutyl group offers a lipophilic region that can be modified to fine-tune properties like solubility and membrane permeability, while the chiral center provides a fixed three-dimensional orientation, which is a crucial aspect in the design of potent and selective NCEs.

Integration into Complex Molecular Architectures for Research Methodologies

Beyond its direct use in bioactive compounds, the aminophenol scaffold is a valuable component for constructing more complex, supramolecular structures used in various research methodologies. For instance, 4-Amino-3-methylphenol was used in the synthesis of a "tweezer-molecule" where intramolecular hydrogen bonding creates a specific binding conformation. chemicalbook.comsigmaaldrich.com Such architecturally complex molecules are tools for studying molecular recognition and host-guest chemistry.

Furthermore, aminophenol structures have been incorporated into architecturally intricate marine alkaloids, such as the Madangamines, demonstrating their utility in the total synthesis of complex natural products. mdpi.com The defined stereochemistry and reactive functional groups of this compound make it an ideal candidate for integration into antibody-drug conjugates, spin-labeled amino acids for protein structural studies, or as a chiral auxiliary to guide the stereochemical outcome of a chemical reaction. biopharmaspec.comnih.govyoutube.com

Challenges and Future Research Directions for 4 1 Amino 3 Methylbutyl Phenol

Overcoming Synthetic Hurdles and Enhancing Scalability

The synthesis of 4-(1-Amino-3-methylbutyl)phenol presents a number of theoretical challenges that must be addressed to enable its broader study and potential application. A key hurdle lies in the selective introduction of the amino and hydroxyl groups onto the phenol (B47542) ring in the desired orientation, particularly with the presence of a bulky 1-amino-3-methylbutyl substituent. Achieving high yields and purity will likely require the development of novel synthetic routes or the optimization of existing multi-step pathways.

Furthermore, the scalability of any developed synthesis is a critical consideration for future research. A laboratory-scale synthesis that is effective for producing milligram or gram quantities may not be economically viable or practical for producing the larger quantities needed for extensive in vitro screening or other applications. Future research will need to focus on developing robust and cost-effective synthetic methodologies that can be scaled up to meet potential demand.

Table 1: Potential Synthetic Challenges and Research Approaches

| Challenge | Potential Research Approaches |

| Regioselectivity | Investigation of directing groups, optimization of reaction conditions (temperature, solvent, catalyst), and exploration of novel catalysts to control the position of functional group introduction. |

| Stereoselectivity | Development of asymmetric synthetic routes to control the stereochemistry of the chiral center in the 1-amino-3-methylbutyl group, which may be crucial for biological activity. |

| Scalability | Exploration of continuous flow chemistry, identification of cost-effective starting materials, and optimization of purification methods to ensure economic viability and large-scale production feasibility. |

| Yield and Purity | Systematic optimization of reaction parameters for each step in the synthetic pathway and the development of efficient purification techniques to isolate the target compound with high purity. |

Unveiling Further Mechanistic Insights into its Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating amino and hydroxyl groups and the alkyl substituent on the aromatic ring. Understanding the mechanistic pathways of its reactions is fundamental to predicting its behavior in different chemical environments and to designing new applications.

Future research should focus on detailed mechanistic studies to map the electron distribution within the molecule and to understand how this influences its reactivity towards various reagents. This could involve both experimental and computational approaches to investigate reaction kinetics, identify intermediates, and elucidate transition states. A deeper understanding of its reactivity will be invaluable for its use as a building block in the synthesis of more complex molecules.

Expanding the Scope of In Vitro Biological Applications

The structural motifs within this compound, namely the aminophenol core, suggest a potential for a range of biological activities. Phenolic compounds are known for their antioxidant properties, while the amino group can be crucial for interactions with biological targets such as enzymes and receptors.

Initial in vitro studies should aim to screen the compound for a variety of biological activities, including but not limited to, antioxidant, antimicrobial, and anticancer effects. Should any promising activity be identified, further research would be necessary to determine the mechanism of action at the molecular level. This could involve enzyme inhibition assays, receptor binding studies, and gene expression analysis.

Development of Advanced Analytical and Computational Tools for its Study

To support the synthetic and biological investigations of this compound, the development of robust analytical methods is essential. This includes techniques for its quantification in various matrices and for the characterization of its purity and structure. High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods will need to be developed and validated for accurate analysis. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) will be crucial for structural elucidation.

In parallel, computational chemistry can play a significant role in accelerating research. Molecular modeling and density functional theory (DFT) calculations can be employed to predict the compound's three-dimensional structure, electronic properties, and reactivity. These computational tools can also be used to simulate its interaction with biological targets, thereby guiding the design of more potent and selective analogs.

Table 2: Key Analytical and Computational Techniques for Future Studies

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantification, purity assessment, and separation from reaction mixtures. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and identification of byproducts. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

| Density Functional Theory (DFT) Calculations | Prediction of molecular geometry, electronic properties, and reactivity. |

| Molecular Docking | Simulation of binding to biological targets to predict potential bioactivity. |

Potential for Exploration in Uncharted Academic Territories

Beyond the immediate applications in medicinal chemistry and materials science, this compound may hold potential in other, less explored areas of academic research. Its unique combination of functional groups could make it an interesting candidate for studies in areas such as:

Coordination Chemistry: The amino and hydroxyl groups could act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or material properties.

Supramolecular Chemistry: The molecule could serve as a building block for the construction of self-assembling systems and functional materials through non-covalent interactions.

Environmental Chemistry: Its potential as a biodegradable antioxidant or as a precursor for environmentally friendly polymers could be investigated.

The exploration of these uncharted territories will require interdisciplinary collaboration and a willingness to venture beyond traditional research boundaries. The full scientific story of this compound is yet to be written, and the challenges and future research directions outlined here provide a roadmap for the exciting discoveries that lie ahead.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1-Amino-3-methylbutyl)phenol, and what analytical techniques validate its purity?

- Answer : Synthesis typically involves condensation reactions between substituted phenols and branched amines. For example, 5-bromo-pyridine derivatives reacted with 4-hydroxybenzaldehyde in methanol under reflux, yielding 70% crystalline product after recrystallization (reported in ). Purity validation employs gas chromatography (GC) with >95.0% purity thresholds, as referenced in reagent catalogs ( ). Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS), with data cross-referenced against databases like NIST Chemistry WebBook ( ).

Q. How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

- Answer : The tert-butyl group induces steric hindrance, directing electrophilic attack to the para position relative to the hydroxyl group. Computational studies on similar tert-alkyl phenols quantify ortho/para/meta interactions via thermochemical data, revealing para preference due to reduced steric strain ( ). Experimental validation involves nitration or sulfonation reactions monitored by HPLC, with yields compared to theoretical predictions ().

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. The compound’s MSDS highlights risks of skin/eye irritation and toxic gas release upon acid exposure ( ). Spill management requires inert absorbents (e.g., vermiculite) and ventilation. Stability data indicate sensitivity to humidity and oxidation; storage in airtight containers under nitrogen is advised ( ).

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for this compound derivatives be resolved?

- Answer : Discrepancies in bond angles or dihedral angles (e.g., 34.93° between aromatic rings in ) arise from varying crystallization solvents or temperature. High-resolution single-crystal X-ray diffraction (SC-XRD) at 113 K minimizes thermal motion artifacts. Data should be cross-validated with density functional theory (DFT) calculations to distinguish experimental noise from genuine structural features ().

Q. What methodological frameworks are used to assess the environmental persistence of this compound and its metabolites?

- Answer : Aerobic biodegradation studies in OECD 301F tests quantify half-life in soil/water systems. Advanced mass spectrometry (LC-QTOF-MS) identifies metabolites, while QSAR models predict eco-toxicity endpoints (e.g., LC50 for aquatic organisms). Regulatory guidelines from ECHA’s Annex XV reports on alkylphenols provide assessment templates ().

Q. How do intermolecular hydrogen bonding networks in this compound derivatives affect their biological activity?

- Answer : Intra- and intermolecular H-bonds (e.g., O—H⋯N and N—H⋯O in ) stabilize 3D crystal lattices, enhancing thermal stability. In biological systems, these interactions influence binding to enzymes or receptors. Surface plasmon resonance (SPR) assays measure binding affinity to targets like cytochrome P450, with molecular dynamics simulations mapping H-bond lifetimes ( ).

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-throughput screening?

- Answer : Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time. Design of experiments (DoE) optimizes parameters (e.g., temperature, catalyst loading). Batch consistency is verified via orthogonal methods: GC for purity, DSC for melting point (45–48°C, ), and chiral HPLC for enantiomeric excess (if applicable).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.